

Spectroscopic Profile of Adipaldehyde (Hexanedial): A Technical Guide

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Compound of Interest

Compound Name: Adipaldehyde

Cat. No.: B086109

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **adipaldehyde** (hexanedial), a six-carbon dialdehyde. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound in various scientific applications, including chemical synthesis and drug development. This document details nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, outlines experimental protocols for data acquisition, and includes logical diagrams to visualize analytical workflows.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **adipaldehyde**. Due to the limited availability of high-resolution experimental spectra in publicly accessible databases, the NMR data presented are estimated based on established chemical shift ranges for aliphatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **Adipaldehyde** (in CDCl_3)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H1, H6 (-CHO)	~9.77	Triplet (t)	~1.8	2H
H2, H5 (-CH ₂ -)	~2.45	Multiplet (m)	-	4H
H3, H4 (-CH ₂ -)	~1.65	Multiplet (m)	-	4H

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Adipaldehyde** (in CDCl₃)

Carbon Assignment	Chemical Shift (δ , ppm)
C1, C6 (C=O)	~202
C2, C5	~43
C3, C4	~22

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **Adipaldehyde**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~2940, ~2860	C-H Stretch (Aliphatic)	Medium-Strong
~2820, ~2720	C-H Stretch (Aldehyde)	Medium (often appears as a doublet)
~1725	C=O Stretch (Aldehyde)	Strong
~1465	C-H Bend (Methylene)	Medium

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy

1. Sample Preparation:

- Dissolve approximately 10-20 mg of purified **adipaldehyde** in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition (^1H NMR):

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical acquisition parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 s
 - Pulse angle: 30-45°
 - Spectral width: 0-12 ppm

3. Data Acquisition (^{13}C NMR):

- Acquire the spectrum on the same NMR spectrometer.
- Typical acquisition parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2-5 s
 - Pulse angle: 45-90°
 - Spectral width: 0-220 ppm

- Proton decoupling should be applied to obtain singlet peaks for each carbon.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Film Method):

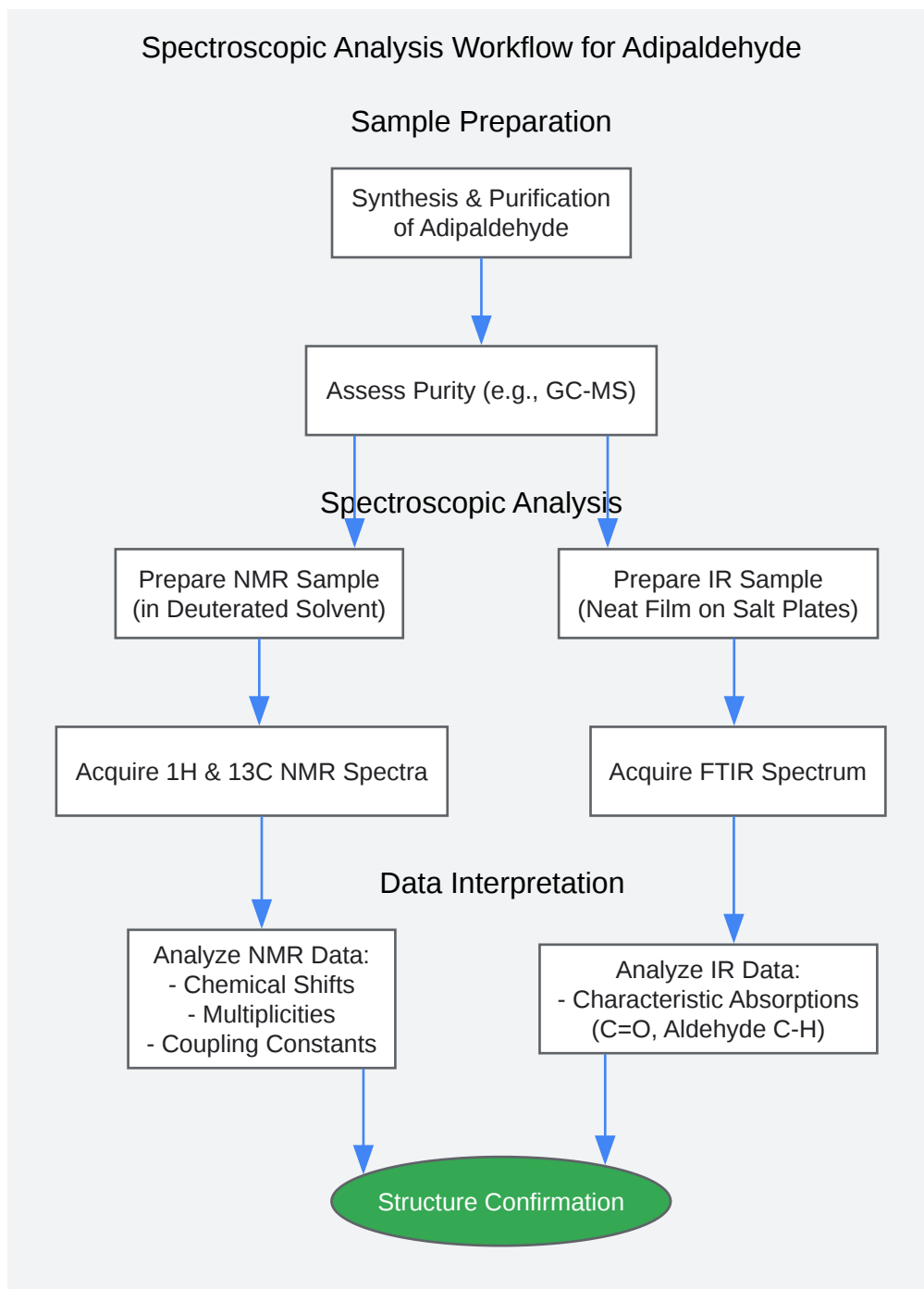
- Place a small drop of neat **adipaldehyde** (if liquid at room temperature) onto the surface of a salt plate (e.g., NaCl or KBr).
- Gently place a second salt plate on top and press to form a thin, uniform film.

2. Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Mount the salt plates in the sample holder of an FTIR spectrometer.
- Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
- Perform a background subtraction to obtain the final spectrum of the sample.

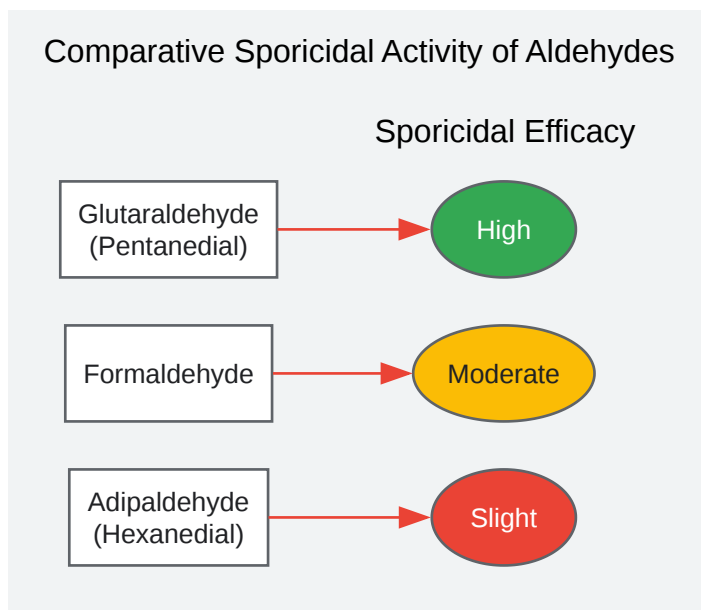
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a comparative overview of the antimicrobial activity of **adipaldehyde**.



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*Spectroscopic Analysis Workflow for **Adipaldehyde***



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Comparative Sporicidal Activity of Aldehydes

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